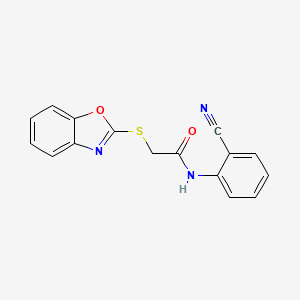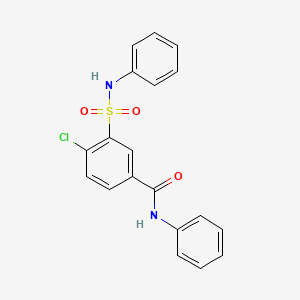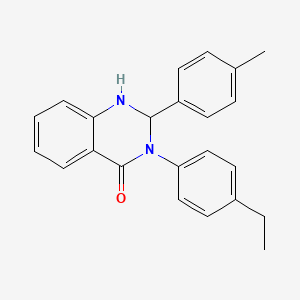![molecular formula C27H20N2O6 B11543881 4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11543881.png)
4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl naphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(Z)-[2-(1,3-苯并二氧杂环戊烯-5-羰基)肼基亚甲基]甲基}-2-甲氧基苯基萘-1-羧酸酯是一种复杂的 有机化合物,其独特的分子结构使其成为各个科学研究领域关注的焦点。该化合物结合了苯并二氧杂环戊烯、 肼基亚甲基、甲氧基苯基和萘羧酸酯基团,使其在各种科学研究领域引起了兴趣。
准备方法
合成路线和反应条件
4-{(Z)-[2-(1,3-苯并二氧杂环戊烯-5-羰基)肼基亚甲基]甲基}-2-甲氧基苯基萘-1-羧酸酯的合成 通常涉及多个步骤,从中间体的制备开始。反应条件通常包括使用二氯甲烷或乙醇等溶剂,以及钯碳等催化剂。 该过程可能涉及缩合、环化和酯化等步骤,以获得最终产物。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流动系统进行大规模合成。 高通量筛选和反应条件优化的使用确保了以高纯度和高产率高效生产该化合物。
化学反应分析
反应类型
4-{(Z)-[2-(1,3-苯并二氧杂环戊烯-5-羰基)肼基亚甲基]甲基}-2-甲氧基苯基萘-1-羧酸酯会经历各种化学反应,包括:
氧化: 该反应可以通过高锰酸钾或三氧化铬等氧化剂促进。
还原: 还原反应可能涉及硼氢化钠或氢化铝锂等试剂。
取代: 亲核取代反应可能会发生,特别是在苯并二氧杂环戊烯和萘环上。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 硼氢化钠、氢化铝锂。
催化剂: 钯碳、氧化铂。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生羧酸,而还原可以生成醇或胺。
科学研究应用
4-{(Z)-[2-(1,3-苯并二氧杂环戊烯-5-羰基)肼基亚甲基]甲基}-2-甲氧基苯基萘-1-羧酸酯在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的前体,并作为各种有机反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 研究其潜在的治疗应用,特别是在开发新药方面。
工业: 用于生产特种化学品和材料。
作用机制
4-{(Z)-[2-(1,3-苯并二氧杂环戊烯-5-羰基)肼基亚甲基]甲基}-2-甲氧基苯基萘-1-羧酸酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会与酶或受体结合,调节其活性并导致各种生物效应。 确切的途径和靶标可能因具体的应用和使用环境而异。
相似化合物的比较
类似化合物
- 4-{(E)-[2-(1,3-苯并二氧杂环戊烯-5-羰基)肼基]甲基}苯基 3-氯-1-苯并噻吩-2-羧酸酯
- 哌啶,1-[5-(1,3-苯并二氧杂环戊烯-5-基)-1-氧代-2,4-戊二烯基] -,(Z,Z)-
独特性
4-{(Z)-[2-(1,3-苯并二氧杂环戊烯-5-羰基)肼基亚甲基]甲基}-2-甲氧基苯基萘-1-羧酸酯因其独特的官能团组合而脱颖而出,赋予其独特的化学和生物性质
属性
分子式 |
C27H20N2O6 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
[4-[(Z)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H20N2O6/c1-32-24-13-17(15-28-29-26(30)19-10-12-22-25(14-19)34-16-33-22)9-11-23(24)35-27(31)21-8-4-6-18-5-2-3-7-20(18)21/h2-15H,16H2,1H3,(H,29,30)/b28-15- |
InChI 键 |
UQHHWTDMGNTNQN-MBTHVWNTSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC3=C(C=C2)OCO3)OC(=O)C4=CC=CC5=CC=CC=C54 |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OC(=O)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B11543811.png)

![2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11543833.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B11543845.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11543857.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11543863.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11543866.png)
![2-bromo-3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11543869.png)


![(1S,2S,3aR)-2-(4-bromophenyl)-7-methyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11543893.png)

![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543899.png)
